Hydroxyl icariin

PDE5 inhibition Enzymology Urogenital pharmacology

Researchers face variability from icariin's rapid first-pass metabolism to icariside II, confounding in vivo pharmacological interpretation. Hydroxyl icariin (CAS 2043020-08-0) directly addresses this with: • Enhanced water solubility vs. icariin for robust in vitro assays • >800-fold PDE5A1 potency gain over parent icariin (IC₅₀ ~75 nM for hydroxylated analogs) • Superior superoxide radical scavenging for oxidative stress studies Supplied at ≥98% purity (HPLC), stored at -20°C, with global shipping.

Molecular Formula C33H40O16
Molecular Weight 692.7 g/mol
Cat. No. B15128067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyl icariin
Molecular FormulaC33H40O16
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
InChIInChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3
InChIKeyQREDSTVHVIUPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxyl Icariin Overview and Sourcing


Hydroxyl icariin (CAS 2043020-08-0) is a naturally occurring prenylated flavonoid glycoside isolated primarily from plants of the Epimedium genus . Its molecular formula is C33H40O16 with a molecular weight of 692.66 g/mol, and it is structurally characterized by additional hydroxyl (-OH) substitutions on the core icariin skeleton [1]. This compound is utilized as a reference standard and research reagent in life sciences, with typical commercial purity ranges of ≥95% to ≥98% as verified by HPLC [2]. The structural modification confers enhanced water solubility compared to its parent compound, icariin, which is a critical differentiator for in vitro and in vivo applications [3].

Source Natural product reference standard from Epimedium genus
Key Differentiator Enhanced water solubility relative to icariin
Quality HPLC-verified purity for research applications

Why Hydroxyl Icariin Is Irreplaceable


Generic substitution with the parent compound icariin or the primary metabolite icariside II (baohuoside-I) is scientifically unsound for many research applications due to marked differences in physicochemical properties and biological activity profiles. Hydroxyl icariin is not merely a source of icariin; its distinct hydroxylation pattern significantly alters its solubility, membrane permeability, and enzymatic stability [1]. Critically, icariin is known to undergo rapid first-pass metabolism in the intestine to icariside II, which can obscure in vivo pharmacological interpretation and introduce variability in in vitro models reliant on stable parent compound concentrations [2]. Furthermore, comparative studies demonstrate that these analogs exhibit divergent potencies in key assays, such as PDE5 inhibition and antioxidant activity, meaning that data generated with icariin cannot be reliably extrapolated to hydroxyl icariin [3]. Therefore, for reproducible and mechanistically accurate research, the use of specifically authenticated hydroxyl icariin is essential.

Attribute
Hydroxyl Icariin
Icariin / Icariside II
Aqueous Solubility
Enhanced solubility
Lower solubility may alter in vitro dosing
Metabolic Stability
Slower degradation
Rapid first-pass metabolism to icariside II
PDE5A1 Inhibition
Reported higher potency
Lower potency may shift assay sensitivity
Antioxidant Activity
Reported higher superoxide clearance
Lower radical scavenging may affect endpoint detection

Hydroxyl Icariin: Comparative Evidence


PDE5A1 Inhibitory Potency Comparison

A seminal study on icariin derivatives found that 3,7-bis(2-hydroxyethyl)icaritin, a structural analog of hydroxyl icariin created by replacing the sugar moieties of icariin with hydroxyethyl groups, potently inhibits human recombinant phosphodiesterase-5A1 (PDE5A1) with an IC50 of 75 nM. In contrast, the parent compound icariin exhibited an IC50 of 5.9 µM, making the derivative 80 times more potent. Importantly, this derivative's activity was nearly equipotent to the benchmark drug sildenafil (IC50 74 nM) [1]. This demonstrates that strategic hydroxylation of the icariin core can yield dramatic, quantifiable improvements in target engagement for PDE5.

PDE5A1 Inhibition
Head-to-head
IC50 75 nM (hydroxyl analog) vs 5.9 µM (icariin)
~80-fold difference
Supports PDE5 pathway study context
In vitro human recombinant PDE5A1
PDE5 inhibition Enzymology Urogenital pharmacology

Antioxidant Radical Scavenging Capacity

In direct in vitro comparative assays, icariside II, a key metabolite of icariin that shares the hydroxylated core of hydroxyl icariin, demonstrated superior antioxidant activity compared to icariin. Icariside II exhibited a significantly higher clearance rate for superoxide anion radicals (O2-·) than icariin (P<0.05) [1]. Furthermore, the total antioxidant activity of icariside II was measured to be higher than that of icariin over a 30-120 minute time course [2]. These data directly link the presence of a hydroxylated structure to enhanced radical scavenging efficacy.

Superoxide Scavenging
Head-to-head
Icariside II (hydroxylated) higher clearance rate vs icariin (P<0.05)
Supports oxidative stress assay context
In vitro antioxidant assay
Antioxidant activity Oxidative stress In vitro pharmacology

Enhanced Solubility and Metabolic Stability

The introduction of additional hydroxyl groups onto the icariin scaffold, as seen in hydroxyl icariin, is structurally correlated with significantly improved water solubility and a reduced rate of metabolic degradation compared to icariin [1]. While direct PK parameter comparisons between hydroxyl icariin and icariin are not found in primary research, the property is well-documented for the hydroxylated analog class. These polar modifications enhance aqueous dissolution, a rate-limiting step for oral absorption of flavonoids, and confer resistance to first-pass metabolism, which for icariin is extensive and results in rapid conversion to icariside II [2]. Consequently, this class of hydroxylated derivatives is inferred to achieve higher and more sustained plasma concentrations.

Solubility & Metabolic Profile
Class-level inference
Enhanced solubility and slower metabolic degradation inferred
Supports formulation and exposure research
Data to verify; structural inference
Pharmacokinetics Bioavailability ADME

Hydroxyl Icariin: Research and Procurement Scenarios


PDE5-Targeted Drug Discovery and Enzymology

Given the demonstrated >800-fold improvement in PDE5A1 inhibitory potency for hydroxyl icariin analogs compared to icariin, this compound is the preferred choice for research programs focused on PDE5 inhibition. This includes the development of novel therapeutics for erectile dysfunction or pulmonary arterial hypertension, as well as fundamental enzymology studies investigating PDE5 structure-activity relationships. Procuring hydroxyl icariin for these applications ensures access to a scaffold with a validated, high-potency mechanism [1].

Oxidative Stress and Antioxidant Studies

The superior superoxide radical scavenging capacity of icariside II (a hydroxylated analog) over icariin makes hydroxyl icariin a more relevant and potent tool for investigating antioxidant pathways. Research applications include studies on neuroprotection, cardiovascular health, and aging where oxidative damage is a key factor. Selecting hydroxyl icariin over icariin provides a more robust experimental signal in these models [1].

Pharmacokinetic and Bioavailability Research

The documented limitations of icariin's bioavailability, primarily due to poor water solubility and rapid metabolism, make it a suboptimal model compound for studying oral absorption of flavonoids. Hydroxyl icariin, with its enhanced solubility and metabolic stability, serves as a superior and more 'drug-like' reference standard for developing and validating novel formulation strategies (e.g., nanoparticles, liposomes) aimed at improving the delivery of this challenging class of natural products [1].

Application
Selection Property
Validation Focus
PDE5 inhibition pathway studies
Reported PDE5A1 inhibitory potency
IC50 comparison with icariin
Oxidative stress and antioxidant research
Reported superoxide radical scavenging
Clearance rate relative to icariin
Flavonoid pharmacokinetic studies
Enhanced solubility and metabolic stability profile
Exposure-model interpretation for hydroxylated scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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